KEA1-97 KEA1-97 KEA1-97 is a thioredoxin-caspase 3 interaction disruptor. It has been shown to impair breast cancer pathogenicity.
Brand Name: Vulcanchem
CAS No.: 2138882-71-8
VCID: VC0531670
InChI: InChI=1S/C15H9Cl2FN4/c16-13-20-14(17)22-15(21-13)19-12-7-3-10(4-8-12)9-1-5-11(18)6-2-9/h1-8H,(H,19,20,21,22)
SMILES: C1=CC(=CC=C1C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)Cl)Cl
Molecular Formula: C15H9Cl2FN4
Molecular Weight: 335.16

KEA1-97

CAS No.: 2138882-71-8

Cat. No.: VC0531670

Molecular Formula: C15H9Cl2FN4

Molecular Weight: 335.16

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

KEA1-97 - 2138882-71-8

Specification

CAS No. 2138882-71-8
Molecular Formula C15H9Cl2FN4
Molecular Weight 335.16
IUPAC Name 4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C15H9Cl2FN4/c16-13-20-14(17)22-15(21-13)19-12-7-3-10(4-8-12)9-1-5-11(18)6-2-9/h1-8H,(H,19,20,21,22)
Standard InChI Key DUROVTLUQOYUPH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)Cl)Cl
Appearance Solid powder

Introduction

Chemical Properties and Structure

KEA1-97 is a dichlorotriazine-based covalent ligand with selective binding properties. The compound bears the CAS number 2138882-71-8 and possesses a defined chemical structure with specific properties essential for its biological activity.

Physicochemical Characteristics

KEA1-97 has a molecular formula of C₁₅H₉Cl₂FN₄ and a molecular weight of 335.16 g/mol . The compound contains a dichlorotriazine reactive warhead that is critical for its binding to thioredoxin . This reactive group enables KEA1-97 to covalently modify its target protein at a specific site. The compound demonstrates good solubility in dimethyl sulfoxide (DMSO), with reported solubility values of 90-100 mg/mL (approximately 268.53-298.36 mM) .

PropertyValue
CAS Number2138882-71-8
Molecular FormulaC₁₅H₉Cl₂FN₄
Molecular Weight335.16 g/mol
Solubility in DMSO90-100 mg/mL (268.53-298.36 mM)
Storage ConditionsPowder: -20°C (3 years)
In solution: -80°C (1 year)
Physical AppearanceNot available

Mechanism of Action

KEA1-97 exhibits a highly specific mechanism of action that distinguishes it from conventional anticancer compounds that directly inhibit enzyme activities. Instead, it disrupts critical protein-protein interactions that regulate apoptotic pathways.

Thioredoxin-Caspase 3 Interaction

The primary mechanism of KEA1-97 involves disrupting the interaction between thioredoxin (TXN) and caspase-3 . Thioredoxin is known to bind to and inhibit caspase-3, thereby suppressing apoptosis in cells. This interaction represents a potential resistance mechanism in cancer cells, allowing them to evade programmed cell death. By disrupting this interaction, KEA1-97 releases caspase-3 from thioredoxin's inhibitory effect, promoting apoptotic cell death pathways in cancer cells .

Biological Activities

KEA1-97 demonstrates significant biological effects in both in vitro cellular models and in vivo animal studies, with a primary focus on anticancer activities.

In Vitro Studies

In cellular models, particularly in triple-negative breast cancer cells (231MFP), KEA1-97 exhibits multiple biological effects that contribute to its anticancer properties.

At 100 μM concentration, KEA1-97 significantly impairs thioredoxin pulldown of caspase-3 in 231MFP cells, confirming its mechanism of disrupting protein-protein interactions . At lower concentrations (10 μM), when applied for 48 hours, the compound impairs 231MFP cell survival and proliferation under serum-free conditions . Within a shorter timeframe (0-12 hours) at the same concentration, KEA1-97 activates caspase-3/7 and induces apoptotic cell death .

Validation experiments have confirmed the specificity of KEA1-97's action. Stable overexpression of thioredoxin in 231MFP cells led to significant resistance to the survival and proliferation impairments induced by KEA1-97, confirming thioredoxin as the primary target . Additionally, replacement of the dichlorotriazine reactive warhead in KEA1-97 with an unreactive dimethoxytriazine group (creating the analog KEA1-146) prevented binding to thioredoxin and failed to impair cell survival and proliferation, demonstrating the necessity of the reactive warhead for biological activity .

Experimental ConditionConcentration/DoseDurationEffect
In vitro (231MFP cells)100 μMNot specifiedImpaired thioredoxin pulldown of caspase-3
In vitro (231MFP cells)10 μM48 hoursImpaired cell survival and proliferation
In vitro (231MFP cells)10 μM0-12 hoursActivated caspase-3/7 and induced apoptosis
In vivo (SCID mice with 231MFP xenografts)5 mg/kg (i.p.)Up to 50 daysAttenuated tumor xenograft growth

Research Techniques Used to Study KEA1-97

The investigation of KEA1-97 has employed several advanced research techniques to elucidate its mechanism of action, targets, and biological effects.

Chemoproteomics and Activity-Based Protein Profiling

A key technique used in the discovery and characterization of KEA1-97 is activity-based protein profiling (ABPP)-based chemoproteomics . This approach allowed researchers to identify that KEA1-97 targets lysine 72 of thioredoxin. The methodology involved preincubating KEA1-97 or vehicle with 231MFP proteomes prior to labeling with a dichlorotriazine-alkyne probe, followed by copper-catalyzed alkyne azide cycloaddition (CuAAC)-mediated appendage of a biotin-azide tag with isotopic mass tags for quantitative analysis .

Protein Interaction Studies

To validate the disruption of thioredoxin-caspase 3 interaction by KEA1-97, researchers utilized protein pulldown assays. These studies demonstrated that KEA1-97 treatment impaired the ability of thioredoxin to pull down caspase-3 . Similar effects were observed when lysine 72 on thioredoxin was mutated to alanine, confirming the importance of this residue in the protein-protein interaction .

Cell-Based Assays and In Vivo Models

Various cell-based assays were employed to assess the biological effects of KEA1-97, including cell proliferation assays, caspase activation assays, and apoptosis detection methods . For in vivo evaluation, tumor xenograft models in immune-deficient SCID mice were used to assess the antitumorigenic effects of KEA1-97 .

Comparison with Related Compounds

KEA1-97 was identified through a screening of dichlorotriazine-based covalent ligands designed to target triple-negative breast cancer cell survival . A related compound, KEA1-146, which contains a dimethoxytriazine group instead of the dichlorotriazine reactive warhead, was used as a control to demonstrate the importance of the reactive group for biological activity .

Table 3: Comparison of KEA1-97 with the Analog KEA1-146

FeatureKEA1-97KEA1-146
Reactive GroupDichlorotriazineDimethoxytriazine
Binding to ThioredoxinYesNo
Effect on Cell SurvivalImpairs survivalNo effect
Effect on Cell ProliferationImpairs proliferationNo effect

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